![molecular formula C28H28P2 B1266417 1,4-Bis(diphenylphosphino)butane CAS No. 7688-25-7](/img/structure/B1266417.png)
1,4-Bis(diphenylphosphino)butane
Overview
Description
1,4-Bis(diphenylphosphino)butane (dppb) is an organophosphorus compound with the formula (Ph2PCH2CH2)2 . It is less commonly used in coordination chemistry than other diphosphine ligands such as dppe . It is a white solid that is soluble in organic solvents .
Molecular Structure Analysis
The molecular formula of 1,4-Bis(diphenylphosphino)butane is C28H28P2 . Its molecular weight is 426.47 . The structure of this compound can be represented as (C6H5)2P(CH2)4P(C6H5)2 .
Chemical Reactions Analysis
1,4-Bis(diphenylphosphino)butane plays an essential role as a ligand in palladium (0)-catalyzed acylcyanation of arylacetylenes and deprotection of allyloxycarbamates . It acts as a ligand for alkylations, isomerization reactions, and in organometallic chemistry .
Physical And Chemical Properties Analysis
1,4-Bis(diphenylphosphino)butane is a white solid that is soluble in organic solvents . Its melting point is between 132-136 °C .
Scientific Research Applications
Suzuki-Miyaura Coupling
dppb: is commonly used as a ligand in the Suzuki-Miyaura coupling reaction . This cross-coupling reaction is pivotal in forming carbon-carbon bonds, which are fundamental in organic synthesis and pharmaceuticals. The presence of dppb enhances the efficiency of the palladium catalyst used in this reaction, leading to higher yields and better reaction rates.
Heck Reaction
The Heck reaction is another area where dppb finds application . It facilitates the palladium-catalyzed arylation of alkenes, which is a valuable method for constructing carbon-carbon bonds in the synthesis of complex organic molecules. dppb acts as a stabilizing ligand for the palladium catalyst, improving its reactivity and selectivity.
Alkylations
dppb is utilized as a ligand in alkylation reactions . These reactions are essential for introducing alkyl groups into molecules, which is a critical step in the synthesis of various chemical compounds. The ligand properties of dppb help in enhancing the reactivity of the main group and transition metal catalysts involved in these reactions.
Isomerizations
In isomerization reactions , dppb serves as a ligand that can influence the outcome of the reaction . Isomerizations are crucial for modifying the structure of molecules without changing their molecular formula, which can lead to changes in physical and chemical properties. dppb’s ability to stabilize different metal catalysts allows for more controlled isomerization processes.
Negishi Coupling
The Negishi coupling is another important reaction in organic synthesis where dppb is applied as a ligand . This reaction
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
1,4-Bis(diphenylphosphino)butane, also known as dppb, is an organophosphorus compound . It primarily targets transition metals, acting as a ligand . As a ligand, it binds to the metal atoms, forming coordination complexes .
Mode of Action
The compound interacts with its targets by coordinating to the metal atoms in a bidentate manner . This interaction results in the formation of metal complexes that are used in a variety of catalytic reactions . The natural bite angle of the ligand in its bidentate coordination mode is 94° .
Biochemical Pathways
The compound plays a crucial role in various biochemical pathways. It is employed as a ligand in palladium (0)-catalyzed acylcyanation of arylacetylenes and deprotection of allyloxycarbamates . It also acts as a ligand for alkylations and isomerization reactions .
Pharmacokinetics
It is known that the compound is a solid at room temperature and is soluble in organic solvents .
Result of Action
The result of the compound’s action is the formation of coordination complexes with transition metals . These complexes are used in various catalytic reactions, including acylcyanation of arylacetylenes, deprotection of allyloxycarbamates, alkylations, and isomerization reactions .
Action Environment
The action of 1,4-Bis(diphenylphosphino)butane is influenced by environmental factors such as temperature and solvent. It is stable at room temperature and is soluble in organic solvents . These properties can influence the compound’s action, efficacy, and stability.
properties
IUPAC Name |
4-diphenylphosphanylbutyl(diphenyl)phosphane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28P2/c1-5-15-25(16-6-1)29(26-17-7-2-8-18-26)23-13-14-24-30(27-19-9-3-10-20-27)28-21-11-4-12-22-28/h1-12,15-22H,13-14,23-24H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCJVBDBJSMFBRW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(CCCCP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28P2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4064769 | |
Record name | Phosphine, 1,4-butanediylbis[diphenyl- | |
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Molecular Weight |
426.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White powder; [MSDSonline] | |
Record name | 1,4-Bis(diphenylphosphino)butane | |
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Product Name |
1,4-Bis(diphenylphosphino)butane | |
CAS RN |
7688-25-7 | |
Record name | 1,4-Bis(diphenylphosphino)butane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7688-25-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 1,4-Bis(diphenylphosphino)butane | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007688257 | |
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Record name | Phosphine, 1,1'-(1,4-butanediyl)bis[1,1-diphenyl- | |
Source | EPA Chemicals under the TSCA | |
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Record name | Phosphine, 1,4-butanediylbis[diphenyl- | |
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Record name | Butane-1,4-diylbis[diphenylphosphine] | |
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URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.817 | |
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Record name | 1,4-BIS(DIPHENYLPHOSPHINO)BUTANE | |
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URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/35HP6LTD2D | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula, weight, and structure of 1,4-bis(diphenylphosphino)butane?
A1: 1,4-Bis(diphenylphosphino)butane, commonly abbreviated as dppb, possesses the molecular formula C32H32P2 and a molecular weight of 478.54 g/mol. Structurally, it consists of a four-carbon alkyl chain (butane) bridged by two diphenylphosphino groups at the 1 and 4 positions.
Q2: What spectroscopic techniques are commonly employed to characterize dppb and its complexes?
A2: Researchers rely on various spectroscopic methods to characterize dppb and its metal complexes. These include:
- Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 31P NMR are invaluable for determining the structure and dynamics of dppb complexes. [] [https://www.semanticscholar.org/paper/27f79ac7e9c6694bea0550920c3170ddf0ea6409] For instance, variable temperature 31P NMR can provide insights into ligand exchange processes in solution.
- Infrared (IR) Spectroscopy: IR spectroscopy aids in identifying functional groups and analyzing metal-ligand bonding. [, ] [https://www.semanticscholar.org/paper/0f6bb88c26b9fe13494768d1c0cd7f7f9d67aced] [https://www.semanticscholar.org/paper/27f79ac7e9c6694bea0550920c3170ddf0ea6409] For example, the stretching frequencies of carbonyl (CO) ligands in metal-dppb complexes can reveal information about the electronic environment of the metal center.
- X-ray Crystallography: This technique is crucial for obtaining precise three-dimensional structural information of dppb complexes in the solid state. [, , , , , ] [https://www.semanticscholar.org/paper/078aef6eeddc4bd76f2e8020b9ea32a0825605c1] [https://www.semanticscholar.org/paper/42eaca7883a6ec28c54a4bc6edd9a28bf53e53eb] [https://www.semanticscholar.org/paper/12db9f36fa254c5ac43016c76c60f47937850699] [https://www.semanticscholar.org/paper/175bd536f2dfb6bae46830b7541902b3ff8c7fb0] [https://www.semanticscholar.org/paper/1fb4a51ab1179e0fff0047de21b3f9a431ab9b08] [https://www.semanticscholar.org/paper/22b67eb1bf1c08deb310ec2a0a4b5dd885d07002] By analyzing crystal structures, researchers can gain insights into bonding modes, coordination geometries, and potential intermolecular interactions.
- Mass Spectrometry (MS): MS is particularly useful for determining the molecular weight of dppb complexes and identifying fragment ions. [, , ] [https://www.semanticscholar.org/paper/0f6bb88c26b9fe13494768d1c0cd7f7f9d67aced] [https://www.semanticscholar.org/paper/42eaca7883a6ec28c54a4bc6edd9a28bf53e53eb] [https://www.semanticscholar.org/paper/27f79ac7e9c6694bea0550920c3170ddf0ea6409] This technique provides valuable information about the nuclearity of metal complexes containing dppb ligands.
Q3: How does the structure of dppb influence its coordination behavior with metal centers?
A3: Dppb acts as a bidentate ligand, meaning it can coordinate to a metal center through both of its phosphorus atoms. The flexible four-carbon alkyl chain allows dppb to adopt a range of conformations, enabling it to chelate to metal centers forming seven-membered rings. [] [https://www.semanticscholar.org/paper/5e04a0e9c6730c496c86170ca1107032040d5085] This flexibility contributes to its ability to stabilize a variety of metal complexes with different coordination geometries.
Q4: How is dppb used in catalysis?
A4: Dppb is an important ligand in various catalytic reactions, often employed in conjunction with transition metals like palladium, rhodium, ruthenium, and others.
Q5: How does the choice of metal and reaction conditions affect the catalytic activity of dppb complexes?
A5: The metal center and reaction conditions significantly influence the performance of dppb-containing catalysts.
Q6: How is computational chemistry used to study dppb and its complexes?
A6: Computational methods, particularly density functional theory (DFT) calculations, are employed to:
Q7: How do modifications to the dppb structure affect its catalytic activity?
A7: Structural modifications to the dppb framework can significantly impact the catalytic properties of its metal complexes. For example:
Q8: How are dppb and its complexes typically analyzed?
A8: Besides the spectroscopic techniques mentioned earlier (NMR, IR, and MS), other analytical methods are employed to characterize and quantify dppb and its complexes. These include:
Q9: What is known about the environmental fate and potential toxicity of dppb?
A9: Research on the environmental impact of dppb and its degradation pathways is currently limited. Given its widespread use in chemical synthesis and catalysis, understanding its environmental fate is crucial.
Q10: Are there any alternatives to dppb in its various applications?
A10: Yes, several other diphosphine ligands with varying structural features can serve as alternatives to dppb in catalysis. Examples include:
Q11: What resources are available for researchers working with dppb?
A11: A wide range of resources supports research involving dppb, including:
Q12: What are some key milestones in the research and development of dppb?
A12: * Early Synthesis: The synthesis of dppb was first reported in the scientific literature several decades ago. * Emergence as a Ligand: Dppb quickly gained recognition as a versatile ligand in coordination chemistry due to its ability to form stable complexes with a range of transition metals. * Catalytic Applications: The catalytic potential of dppb-metal complexes was gradually recognized, leading to its use in various organic transformations.
Q13: How does research on dppb intersect with other scientific disciplines?
A13: Dppb research extends beyond traditional chemistry, bridging disciplines such as:
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